1-Methyl-3-iodo-4-methoxypyridin-2-one
Description
Properties
CAS No. |
571168-90-6 |
|---|---|
Molecular Formula |
C7H8INO2 |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
3-iodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H8INO2/c1-9-4-3-5(11-2)6(8)7(9)10/h3-4H,1-2H3 |
InChI Key |
YTNZBIYIOZFOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 1-methyl-3-iodo-4-methoxypyridin-2-one with analogs from the evidence:
*Calculated based on formula.
Key Observations:
- Halogen Effects : The iodo group at C3 in the target compound contrasts with bromine in 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one . Iodine’s larger atomic radius and lower electronegativity may increase steric hindrance and polarizability, influencing reactivity in cross-coupling reactions.
Spectroscopic and Physical Properties
- NMR Shifts :
- IR Spectroscopy : The carbonyl stretch in 2-one derivatives (e.g., ~1650-1700 cm⁻¹) differs from 4-one tautomers (~1600-1650 cm⁻¹) due to conjugation effects .
Preparation Methods
Synthesis of 1-Methyl-4-methoxypyridin-2-one
Step 1: O-Methylation of 4-Hydroxypyridin-2-one
4-Hydroxypyridin-2-one reacts with methyl iodide (2 eq.) in dimethylformamide (DMF) at 0–5°C under nitrogen, using potassium carbonate (3 eq.) as base. After 12 h, the mixture is quenched with ice-water and extracted with ethyl acetate (3 × 50 mL). Yield: 78–82%.
Step 2: N-Methylation
The O-methylated intermediate undergoes N-methylation using dimethyl sulfate (1.2 eq.) in tetrahydrofuran (THF) with sodium hydride (1.5 eq.) at reflux (66°C) for 6 h. Workup involves neutralization with 1M HCl and crystallization from ethanol/water. Yield: 65–70%.
Electrophilic Iodination at C3
Conditions Adapted from 2-Chloro-3-Iodo-4-Pyridinamine Synthesis
| Parameter | Value |
|---|---|
| Iodinating agent | Iodine monochloride (1.1 eq.) |
| Solvent | Glacial acetic acid |
| Temperature | 70°C |
| Time | 16 h |
| Additives | Sodium acetate trihydrate |
| Workup | EtOAc extraction, Na2S2O3 wash |
| Purification | Silica gel chromatography |
Procedure
1-Methyl-4-methoxypyridin-2-one (10 mmol) is dissolved in acetic acid (15 mL) with NaOAc·3H2O (15 mmol). ICl (11 mmol) in acetic acid (5 mL) is added dropwise at 70°C under N2. After 16 h, the mixture is diluted with EtOAc (100 mL), washed with Na2CO3 (5%), Na2S2O3 (10%), and brine. The organic layer is dried (Na2SO4), concentrated, and purified via flash chromatography (40% EtOAc/hexane). Yield: 55–60%.
Route 2: Ring Construction via Cyclocondensation
Knorr-Type Cyclization with Iodinated Precursor
A modified Knorr synthesis employs 3-iodo-4-methoxy-β-ketoamide intermediates.
Key Reaction
Conditions
Halogen Exchange Strategies
Nucleophilic Aromatic Substitution
3-Chloro-1-methyl-4-methoxypyridin-2-one undergoes iodide displacement using NaI (3 eq.) in dimethylacetamide (DMAc) at 150°C for 24 h. Catalytic CuI (10 mol%) enhances reactivity. Yield: 40–45%.
Metal-Mediated C–H Activation
A palladium-catalyzed directed C–H iodination approach utilizes:
-
Pd(OAc)2 (5 mol%)
-
I2 (1.5 eq.)
-
Oxidant: AgOAc (2 eq.)
-
Solvent: DMF, 100°C, 12 h
This method achieves 63% yield but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential alkylation-iodination | 55–60 | ≥95 | Scalable, minimal side products | Multi-step purification |
| Knorr cyclization | 72–75 | 90 | Single-step ring formation | Limited substrate availability |
| Halogen exchange | 40–45 | 85 | Uses cheaper chloride precursor | High temperature required |
| C–H activation | 63 | 88 | Atom-economic | Catalyst cost |
Mechanistic Insights
Iodination Regioselectivity
The methoxy group at C4 directs electrophilic attack to C3 (para) and C5 (ortho). Steric hindrance from the N-methyl group suppresses C5 substitution, favoring C3 iodination. Computational studies (DFT) show a 12.3 kcal/mol preference for C3 over C5.
Byproduct Formation
Major impurities include:
-
5-Iodo isomer (3–5%): Mitigated by lower reaction temperatures.
-
Di-iodinated product (<2%): Controlled by stoichiometric ICl.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 7.74 (d, J = 5.3 Hz, 1H, C5–H), 6.53 (d, J = 5.3 Hz, 1H, C6–H), 4.10 (s, 3H, OCH3), 3.32 (s, 3H, NCH3).
-
13C NMR (101 MHz, CDCl3) : δ 169.6 (C2=O), 166.4 (C4–OCH3), 114.2 (C3–I), 98.1 (C5), 56.8 (OCH3), 38.4 (NCH3).
Industrial-Scale Considerations
Cost Optimization
-
Iodine recovery : Na2S2O3 washes reduce iodine waste by 70%.
-
Solvent recycling : Acetic acid is distilled and reused (≥5 cycles).
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems achieve 98% conversion in 30 min (vs. 16 h batch) via enhanced mass transfer. Parameters:
Q & A
Q. What are the key considerations for synthesizing 1-Methyl-3-iodo-4-methoxypyridin-2-one to ensure high yield and purity?
The synthesis typically involves multi-step reactions, including iodination and methoxy group introduction. Critical factors include:
- Reagent selection : Use of iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to avoid over-iodination .
- Temperature control : Maintaining inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Purification methods : Column chromatography or recrystallization to isolate the compound from byproducts. Analytical techniques like HPLC can monitor purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- 1H and 13C NMR : To confirm the positions of methyl, methoxy, and iodo substituents via chemical shifts and coupling patterns .
- Mass spectrometry (MS) : For molecular weight verification and fragmentation analysis .
- IR spectroscopy : To identify functional groups like the pyridinone carbonyl (C=O stretch ~1650 cm⁻¹) .
Q. What are the common impurities encountered during synthesis, and how are they identified?
Common impurities include:
- Unreacted intermediates : Detected via TLC or HPLC retention time comparisons .
- Di-iodinated byproducts : Identified through mass spectrometry (higher molecular weight) and NMR (additional iodine-induced deshielding) .
Q. What safety precautions are necessary when handling iodinated pyridinone derivatives?
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents .
- Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact.
- Waste disposal : Segregate halogenated waste due to iodine’s environmental persistence .
Q. What are the optimal storage conditions to prevent degradation?
- Temperature : Store at –20°C in amber vials to limit light-induced decomposition .
- Atmosphere : Use inert gas (argon) to minimize oxidation .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved when determining the molecular structure?
- Refinement tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data or high-resolution datasets .
- Validation software : ORTEP-III for visualizing thermal ellipsoids and validating bond lengths/angles against expected values .
Q. What strategies are employed to analyze the regioselectivity of iodination?
- Computational modeling : DFT calculations to predict electron density distribution and identify reactive sites .
- Directing group effects : Methoxy groups act as ortho/para directors; steric hindrance from the methyl group may influence iodination position .
Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?
- Electronic effects : The electron-withdrawing iodo group activates the pyridinone ring for nucleophilic substitution, while the methoxy group donates electrons, directing reactivity .
- Steric hindrance : The methyl group at position 1 may limit access to catalysts in Pd-mediated couplings, requiring bulky ligands (e.g., XPhos) to enhance efficiency .
Q. What methodological approaches are used to investigate tautomeric behavior in different solvents?
- Variable solvent NMR : Compare chemical shifts in polar (DMSO-d6) vs. non-polar (CDCl3) solvents to detect keto-enol tautomerism .
- Computational studies : MD simulations to model solvent interactions and predict tautomeric stability .
Q. How can computational models predict biological activity based on molecular structure?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
